APT1 Inhibitory Potency: 12.4‑Fold More Potent than the Widely Used Reference Inhibitor ML348
The target compound inhibits human acyl-protein thioesterase 1 (APT1/LYPLA1) with an IC50 of 17 nM in a fluorescence polarization assay [1]. In contrast, ML348 (GNF-Pf-1127), a chemically distinct but functionally analogous APT1 inhibitor widely employed as a reference tool compound, exhibits an IC50 of 210 nM under comparable fluorescence-based assay conditions . This represents a 12.4‑fold improvement in potency (≡ ΔpIC50 of 1.09 log units), indicating that substantially lower compound concentrations are required to achieve equivalent target engagement.
| Evidence Dimension | APT1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 17 nM (human APT1, fluorescence polarization assay) |
| Comparator Or Baseline | ML348 (GNF-Pf-1127): IC50 = 210 nM (human APT1, fluorescence-based assay) |
| Quantified Difference | 12.4-fold (ΔpIC50 = 1.09) |
| Conditions | Target: BindingDB (fluorescence polarization, human APT1); Comparator: MedChemExpress (fluorescence-based, human APT1/LYPLA1) |
Why This Matters
Higher potency translates to lower compound consumption per assay, reduced solvent (DMSO) burden in cell-based experiments, and a wider therapeutic window in preclinical models—directly benefiting procurement cost-efficiency and experimental reproducibility.
- [1] BindingDB Entry BDBM50496626 (CHEMBL1903566). Inhibition of human APT1: IC50 = 17 nM; Inhibition of human APT2: IC50 = 30 nM. University of Michigan / ChEMBL curation. View Source
